1-(2-Methyloxolan-2-yl)ethan-1-ol

Descripción

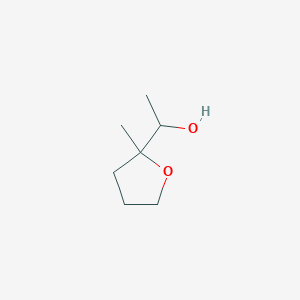

1-(2-Methyloxolan-2-yl)ethan-1-ol is a secondary alcohol featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 2-position and an ethanol moiety attached to the same carbon. The compound’s oxolane ring contributes to its polarity and solubility, while the methyl group may influence steric effects and reactivity.

Propiedades

IUPAC Name |

1-(2-methyloxolan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(8)7(2)4-3-5-9-7/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKSTGJPHCKRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCCO1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Methyloxolan-2-yl)ethan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-methyloxolan-2-ylmagnesium bromide (a Grignard reagent) with formaldehyde, followed by hydrolysis. The reaction conditions typically require anhydrous ether as a solvent and careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methyloxolan-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2-methyloxolan-2-yl)ethanone.

Reduction: The compound can be reduced to form the corresponding alkane derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) and tosyl chloride (TsCl) are typically employed.

Major Products Formed:

Oxidation: 1-(2-methyloxolan-2-yl)ethanone

Reduction: 1-(2-methyloxolan-2-yl)ethane

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

1-(2-Methyloxolan-2-yl)ethan-1-ol has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism by which 1-(2-Methyloxolan-2-yl)ethan-1-ol exerts its effects depends on the specific application. For example, in biological studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research or application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(2-Methyloxolan-2-yl)ethan-1-ol and provide a basis for comparison:

1-(2-Methyloxolan-2-yl)ethan-1-one (CAS 32318-87-9)

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.17 g/mol

- Key Differences: The ketone group (ethanone) replaces the alcohol group, altering reactivity and hydrogen-bonding capacity.

- Applications : Likely used as an intermediate in organic synthesis due to its carbonyl functionality.

2-(5-Methyloxolan-2-yl)ethan-1-ol (CAS 18381-29-8)

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.18 g/mol

- Key Differences : The methyl group is located at the 5-position of the oxolane ring, affecting conformational stability.

- Physicochemical Properties : Density ≈ 0.965 g/cm³ (predicted); liquid state inferred from analogs .

- Applications: Potential use in pharmaceuticals or solvents, though explicit data are unavailable.

2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol (CAS 1552050-40-4)

- Molecular Formula: Not explicitly stated (estimated C₈H₁₇NO₂).

- Applications: Limited to research and development (R&D), likely in drug discovery .

2-(2-Methoxyethoxy)ethanol (CAS 111-77-3)

- Molecular Formula : C₅H₁₂O₃

- Molecular Weight : 120.15 g/mol

- Key Differences : Contains an ether linkage instead of an oxolane ring, reducing ring strain.

- Physicochemical Properties : Classified as hazardous (GHS08); used in industrial applications .

Comparative Data Table

*Estimated based on structural analogs.

Key Research Findings

Steric and Electronic Effects :

- The 2-methyl substitution on the oxolane ring in this compound likely increases steric hindrance compared to the 5-methyl analog, impacting reaction kinetics .

- The ketone derivative (1-(2-Methyloxolan-2-yl)ethan-1-one) exhibits higher electrophilicity due to the carbonyl group, making it more reactive in nucleophilic additions .

Solubility and Polarity: Oxolane-containing alcohols generally have higher polarity than linear ether-alcohols (e.g., 2-(2-methoxyethoxy)ethanol), enhancing solubility in polar solvents .

Safety Profiles: Unlike 2-(2-methoxyethoxy)ethanol (classified as hazardous), oxolane-based alcohols lack explicit safety data, necessitating caution in handling .

Actividad Biológica

1-(2-Methyloxolan-2-yl)ethan-1-ol, also known as (1R)-1-(2-methyloxolan-2-yl)ethan-1-ol, is an organic compound characterized by its unique structure that includes a methyloxolane ring and an ethan-1-ol group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄O₂. Its structure features a methyloxolane ring, which contributes to its chemical properties and biological interactions. The compound is classified as a non-ionic organic compound, making it suitable for various biological applications, especially in cell culture environments due to its buffering capabilities .

The biological activity of this compound is primarily attributed to its interactions with biomolecules. It is believed to modulate the activity of specific enzymes and receptors, influencing various physiological processes. The exact pathways and molecular targets involved in these interactions are still under investigation .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibacterial agents. However, comprehensive evaluations are necessary to establish its efficacy against specific pathogens .

2. Cell Culture Applications

Due to its buffering capacity, this compound is utilized in cell culture media to maintain pH stability within the range of 6 to 8.5. This property facilitates optimal growth conditions for various cell types .

3. Potential Therapeutic Applications

Ongoing research is investigating the therapeutic potential of this compound in treating various diseases, particularly those involving metabolic dysregulation and inflammation. Its role as a bioactive compound in pharmacological formulations is an area of active exploration .

Research Findings and Case Studies

Several studies have examined the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Initial studies indicate potential antibacterial properties; further research needed for specific pathogen efficacy . |

| Cell Culture Stability | Demonstrated effective buffering capabilities for maintaining pH in cell culture media . |

| Therapeutic Potential | Investigated for applications in metabolic disorders and inflammation treatment . |

Case Study: Antimicrobial Properties

A study focused on the antimicrobial properties of this compound revealed promising results against certain bacterial strains. The compound was tested against Escherichia coli and Pseudomonas aeruginosa, showing significant inhibition at varying concentrations. However, more extensive testing is required to confirm these findings and explore the mechanisms behind the observed activity.

Case Study: Cell Culture Applications

In another study, the compound was incorporated into cell culture media to assess its impact on cell viability and growth rates. Results indicated that the presence of this compound helped maintain stable pH levels, thus promoting optimal growth conditions for mammalian cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.